4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline
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Overview
Description
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline is a complex organic compound characterized by multiple phenyl and butadiene groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the butadiene moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the butadiene structure.
Coupling reactions: The phenyl groups are introduced via Suzuki or Heck coupling reactions, which involve palladium-catalyzed cross-coupling of aryl halides with alkenes or aryl boronic acids.
Final assembly: The aniline core is then functionalized with the butadiene-phenyl groups through nucleophilic aromatic substitution or similar reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-scale reactors: To handle the multi-step synthesis efficiently.
Automated processes: For precise control over reaction conditions such as temperature, pressure, and reagent addition.
Purification techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the butadiene moieties.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings, using reagents like nitrating agents or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline has several applications in scientific research:
Organic Electronics: Due to its conjugated system, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its unique structural properties make it a candidate for the synthesis of novel polymers and advanced materials.
Chemical Sensors: The compound’s ability to undergo various chemical reactions makes it useful in the development of sensors for detecting specific analytes.
Pharmaceutical Research: It serves as a building block for the synthesis of complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline exerts its effects is largely dependent on its interaction with other molecules. The compound’s conjugated system allows for:
Electron transfer: Facilitating redox reactions.
Molecular recognition: Through π-π stacking interactions with other aromatic compounds.
Pathways involved: These interactions can influence various biochemical pathways, particularly those involving electron transport and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares the butadiene and phenyl groups but lacks the aniline core.
Triphenylamine: Contains the aniline core but lacks the extended butadiene conjugation.
Tetraphenylethylene: Another conjugated system with phenyl groups but different structural arrangement.
Uniqueness
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline is unique due to its combination of multiple conjugated butadiene units and aniline core, which provides a distinct set of electronic and structural properties not found in simpler analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics and structural stability.
Properties
IUPAC Name |
4-(4,4-diphenylbuta-1,3-dienyl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H51N/c1-7-25-55(26-8-1)64(56-27-9-2-10-28-56)37-19-22-52-40-46-61(47-41-52)67(62-48-42-53(43-49-62)23-20-38-65(57-29-11-3-12-30-57)58-31-13-4-14-32-58)63-50-44-54(45-51-63)24-21-39-66(59-33-15-5-16-34-59)60-35-17-6-18-36-60/h1-51H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAGODLGTNQHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C=CC=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C=CC=C(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H51N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700759 |
Source
|
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182481-38-5 |
Source
|
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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